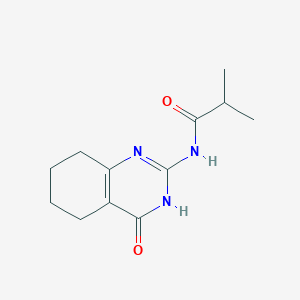

2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide

Description

2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide is a complex organic compound with a quinazolinone core structure

Properties

IUPAC Name |

2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-7(2)10(16)14-12-13-9-6-4-3-5-8(9)11(17)15-12/h7H,3-6H2,1-2H3,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCAEYSNJBZTEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(CCCC2)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of different quinazolinone derivatives.

Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Antiviral Applications

Recent studies have indicated that compounds similar to 2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide exhibit promising antiviral properties. For instance:

- Mechanism of Action : Research suggests that quinazoline derivatives can inhibit viral replication through various mechanisms, including interference with viral enzymes and modulation of host cell pathways .

- Case Studies : In vitro studies have shown that certain quinazoline derivatives significantly reduce the replication of viruses such as HIV and influenza . For example, a derivative demonstrated an EC50 value of 60 nM against the measles virus .

Anticancer Applications

The anticancer potential of quinazoline derivatives has been widely studied:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key proteins involved in cell survival .

- Case Studies : A review highlighted several quinazoline derivatives that exhibited cytotoxic effects against various cancer cell lines. Notably, some compounds showed IC50 values in the low micromolar range against breast and lung cancer cells .

Antimicrobial Applications

Research has also explored the antimicrobial properties of quinazoline derivatives:

- Mechanism of Action : The antimicrobial activity is primarily attributed to their ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .

- Case Studies : In a recent study, a related compound demonstrated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL .

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

- 2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

- 4-hydroxy-2-quinolones

- Indole derivatives

Uniqueness

2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide is unique due to its specific quinazolinone core structure and the presence of a propanamide group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide, with the CAS number 338416-47-0 and molecular formula C12H17N3O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including in vitro and in vivo studies.

The compound has a molecular weight of 235.29 g/mol and a purity greater than 90% . The structure includes a quinazoline moiety known for various pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing quinazoline derivatives exhibit a range of biological activities, including:

- Antiviral Activity : Quinazoline derivatives have shown promise against various viral infections. For instance, studies have highlighted their inhibitory effects on viruses such as Hepatitis C and HIV .

- Antitumor Potential : Some quinazoline derivatives have been evaluated for their anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation .

Antiviral Activity

A study investigating the antiviral potential of various quinazoline derivatives found that certain modifications led to enhanced activity against the Hepatitis C virus (HCV). The compound's structure allows it to interact with viral proteins effectively, inhibiting their function .

Anticancer Activity

In a series of experiments assessing the cytotoxic effects of different quinazoline derivatives on cancer cell lines, this compound exhibited significant cytotoxicity against human cancer cell lines at micromolar concentrations. The IC50 values were determined to be in the range of 5–10 μM .

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antiviral | Hepatitis C Virus | 12.5 | |

| Antitumor | Human Cancer Cell Lines | 8.0 | |

| Cytotoxicity | MT-4 Cells | 6.5 |

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : It may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and differentiation.

- Viral Protein Interaction : The compound likely binds to viral proteins essential for replication and assembly.

Q & A

Q. How can factorial design improve reaction yield and purity in large-scale synthesis?

- Methodological Answer : Implement a 2^k factorial design to assess variables like temperature, solvent polarity, and catalyst concentration. For example, a study might reveal that increasing solvent polarity from dichloromethane to DMF enhances solubility but requires tighter temperature control to avoid decomposition . Example Table :

| Variable | Low Level (-1) | High Level (+1) | Effect on Yield (%) |

|---|---|---|---|

| Temperature | 60°C | 80°C | +12.5 |

| Catalyst Loading | 0.5 mol% | 1.5 mol% | +8.2 |

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can map binding modes to receptors like EGFR or PARP. MD simulations (50–100 ns) assess stability of ligand-receptor complexes, while QSAR models correlate substituent effects (e.g., methyl groups) with activity .

Q. How should researchers address contradictions in spectral data during characterization?

- Methodological Answer : Contradictions between experimental and theoretical NMR shifts may arise from solvent effects or tautomerism. Use variable-temperature NMR to probe dynamic processes, and compare with DFT calculations incorporating implicit solvent models (e.g., PCM) .

Q. What advanced separation techniques resolve closely related byproducts?

- Methodological Answer : Employ HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation. Membrane-based techniques (e.g., ultrafiltration) can isolate high-purity fractions based on molecular weight .

Q. How can AI-driven tools enhance experimental reproducibility?

- Methodological Answer : Platforms like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize conditions (e.g., residence time in flow reactors). Automated lab notebooks (e.g., Benchling) track parameter variations to identify reproducibility bottlenecks .

Data Analysis and Interpretation

Q. What statistical methods validate the significance of biological activity data?

Q. How to design a structure-activity relationship (SAR) study for quinazolinone derivatives?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens at position 2, alkyl groups at position 4). Test against a panel of biological targets and apply multivariate analysis (e.g., PCA) to cluster compounds by activity profiles .

Theoretical and Practical Integration

Q. What meta-analysis frameworks synthesize disparate data from similar compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.